(S)-2-Hydroxyvaleric acid
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s sources or applications.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It could also include its acid/base properties and its redox potential.Scientific Research Applications
Enzymatic Production in Polymer Synthesis
(S)-2-Hydroxyvaleric acid plays a crucial role in the enzymatic production of hydroxycarboxylic acids, which are used to prepare industrially significant polymers. Protein engineering has been applied to increase the efficiency of enzymes like nitrilase from Acidovorax facilis 72W for converting 3‐hydroxyvaleronitrile to 3‐hydroxyvaleric acid, an essential step in producing these polymers (Wu et al., 2007).
Biodegradation of Polyhydroxyalkanoates
The degradation of polyhydroxyalkanoates (PHAs), including those with 3-hydroxyvaleric acid, in natural environments has been studied. This research is significant for understanding the environmental impact and biodegradability of these materials, which are often used in bioplastics and other environmentally friendly products (Mergaert et al., 1992).
Biotechnological Production from Renewable Sources
Biotechnological methods have been developed for producing monomeric hydroxyvalerates, including 4-hydroxyvalerate (4HV) and 3-hydroxyvalerate (3HV), from renewable sources like levulinic acid. This advancement is crucial for creating sustainable and eco-friendly production methods for valuable chemicals (Martin & Prather, 2009).
Medical and Biological Research
(S)-2-Hydroxyvaleric acid derivatives have been explored for their potential in medical applications. For example, macroporous poly(3-hydroxybutyric acid-co-3-hydroxyvaleric acid) matrices have been studied for bone tissue engineering, highlighting the medical relevance of these compounds (Köse et al., 2003). Additionally, 3-hydroxyvaleric acid metabolites in amniotic fluid have been analyzed to understand their role in the metabolism of branched-chain amino acids, which is significant for both nutritional and clinical research (Jakobs et al., 1984).
Polymer Synthesis and Degradation
The synthesis and degradation of polyhydroxyalkanoic acids (PHAs), incorporating hydroxyvaleric acid, have been extensively studied. These polymers have significant applications in biodegradable plastics and other environmentally friendly materials. Understanding the microbial degradation of these PHAs is crucial for evaluating their environmental impact and sustainability (Volova et al., 2017).
Chiral Discrimination in Clinical Analysis
The chiral discrimination of 2-hydroxyglutaric acid, closely related to (S)-2-Hydroxyvaleric acid, has been achieved using derivatization and advanced spectrometry methods. This research is important for clinical analysis and understanding specific metabolic diseases (Fukui et al., 2021).
Agricultural Waste Valorization
Research has also focused on converting agricultural wastes into valuable chemicals like 4-hydroxyvaleric acid. This approach not only provides an eco-friendly method to dispose of agricultural wastes but also contributes to the sustainable production of industrially significant chemicals (Moon et al., 2021).
Safety And Hazards
This would include information on the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.
Future Directions
This would involve discussing potential areas for future research involving the compound. This could include new synthetic methods, new applications, or new studies into its properties or effects.
properties
IUPAC Name |
(2S)-2-hydroxypentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWHSJDIILJAT-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016643 | |
Record name | (2S)-2-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxyvaleric acid | |
CAS RN |
41014-93-1 | |
Record name | (2S)-2-Hydroxypentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41014-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Hydroxyvaleric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041014931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxypentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-hydroxyvaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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